Azobenzene
Overview
Description
Azobenzene is a photoswitchable chemical compound composed of two phenyl rings linked by a nitrogen-nitrogen double bond. It is the simplest example of an aryl azo compound and is often used to refer to a wide class of similar compounds. This compound was first described by Eilhard Mitscherlich in 1834 and has since evolved from simple dyes to versatile molecules used in various applications .
Scientific Research Applications
Azobenzene has a wide range of scientific research applications:
Preparation Methods
Azobenzene can be synthesized through several methods:
Azo Coupling Reaction: This involves the coupling of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Reduction of Nitrobenzene: This compound can be obtained by reducing nitrobenzene with iron and acetic acid, sodium amalgam, alkali sulfides, or catalytic reduction.
Industrial production methods often involve the reduction of nitrobenzene using zinc in the presence of a base or through electrosynthesis .
Chemical Reactions Analysis
Azobenzene undergoes various chemical reactions, including:
Photoisomerization: This compound can switch between its trans and cis isomers upon exposure to light.
Oxidation and Reduction: This compound can be oxidized to form azoxybenzenes and reduced to form hydrthis compound.
Substitution Reactions: This compound can undergo substitution reactions, such as the Sonogashira coupling, to form various derivatives.
Common reagents and conditions used in these reactions include light for photoisomerization, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include azoxybenzenes, hydrthis compound, and various substituted azobenzenes .
Mechanism of Action
The primary mechanism of action of azobenzene is its ability to undergo reversible photoisomerization between its trans and cis isomers upon exposure to light. This process involves the absorption of a photon, which causes a change in the geometry and electron distribution of the molecule . The molecular targets and pathways involved in this process include the nitrogen-nitrogen double bond and the phenyl rings .
Comparison with Similar Compounds
Azobenzene is compared with other similar compounds, such as:
Nitrosobenzene: Similar in structure but contains a nitrogen-oxygen double bond instead of a nitrogen-nitrogen double bond.
Aniline: Contains an amino group instead of the azo group found in this compound.
Diazo Compounds: These compounds contain two nitrogen atoms bonded to each other and are similar in their ability to undergo photoisomerization.
This compound is unique due to its efficient and reversible photoisomerization, which makes it highly versatile for various applications .
Properties
IUPAC Name |
diphenyldiazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLAVOWQYNRWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Record name | AZOBENZENE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33808-60-5 | |
Record name | Diazene, 1,2-diphenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33808-60-5 | |
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DSSTOX Substance ID |
DTXSID8020123, DTXSID601026524 | |
Record name | Azobenzene | |
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Record name | (E)-Diphenyldiazene | |
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Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992), Orange-red solid; [Merck Index] Orange-red or dark brown solid; [CAMEO] Brown or orange powder; [Alfa Aesar MSDS] | |
Record name | AZOBENZENE | |
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Record name | Azobenzene | |
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Boiling Point |
559 °F at 760 mmHg (NTP, 1992), 293 °C | |
Record name | AZOBENZENE | |
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Solubility |
less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Sol in glacial acetic acid, alcohol, ether, SOL IN MOST ORGANIC SOLVENTS, Solubility in alc = 4.2/100 at 20 °C ether; Ligroin = 12/100 at 20 °C, In water solubility, 6.4 mg/L at 25 °C | |
Record name | AZOBENZENE | |
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Record name | AZOBENZENE | |
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Density |
1.203 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 20 °C/4 °C, MW = 182.220, orange-red monoclinic if from alcohol, MP = 67.88, BP = 293, density = 1.203 at 20 °C, refractive index = 1.6266 at 78 °C, soluble in ethanol, ether, benzene, chloroform and very soluble in pyridine. /Trans/ | |
Record name | AZOBENZENE | |
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Record name | AZOBENZENE | |
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Vapor Pressure |
1 mmHg at 218.3 °F ; 5 mmHg at 276.3 °F; 10 mmHg at 304.7 °F (NTP, 1992), 0.000361 [mmHg], Vapor pressure: 1 mm Hg at 103 °C, 3.61X10-4 mm Hg at 25 °C | |
Record name | AZOBENZENE | |
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Record name | Azobenzene | |
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Color/Form |
Orange-red leaflets, Monoclinic crystals, Yellow or orange crystals | |
CAS No. |
103-33-3, 1080-16-6, 17082-12-1 | |
Record name | AZOBENZENE | |
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Record name | Azobenzene | |
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Record name | Azobenzene | |
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Record name | cis-Azobenzene | |
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Record name | azobenzene | |
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Record name | Azobenzene | |
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Record name | Azobenzene | |
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Record name | AZOBENZENE | |
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Record name | AZOBENZENE | |
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Melting Point |
154 °F (NTP, 1992), 68 °C | |
Record name | AZOBENZENE | |
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